REACTION_SMILES
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[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([OH:24])[c:25]([CH3:26])[c:27]1[CH3:28].[CH3:29][C:30](=[O:31])[CH3:32].[ClH:33].[OH2:34].[OH:1][c:2]1[c:3]([CH3:17])[c:4]2[c:9]([c:10]([CH3:13])[c:11]1[CH3:12])[O:8][C:7]([CH3:14])([O:15][CH3:16])[CH2:6][CH2:5]2>>[OH:1][c:2]1[c:3]([CH3:17])[c:4]2[c:9]([c:10]([CH3:13])[c:11]1[CH3:12])[O:8][C:7]([CH3:14])([OH:15])[CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(O)c(C)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1(C)CCc2c(C)c(O)c(C)c(C)c2O1
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Name
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Type
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product
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Smiles
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Cc1c(C)c2c(c(C)c1O)CCC(C)(O)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |